Latrunculin M

Descripción

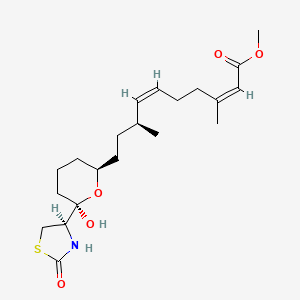

Structure

3D Structure

Propiedades

Número CAS |

122876-49-7 |

|---|---|

Fórmula molecular |

C21H33NO5S |

Peso molecular |

411.6 g/mol |

Nombre IUPAC |

methyl (2Z,6Z,8S)-10-[(2S,6R)-6-hydroxy-6-[(4R)-2-oxo-1,3-thiazolidin-4-yl]oxan-2-yl]-3,8-dimethyldeca-2,6-dienoate |

InChI |

InChI=1S/C21H33NO5S/c1-15(7-4-5-8-16(2)13-19(23)26-3)10-11-17-9-6-12-21(25,27-17)18-14-28-20(24)22-18/h4,7,13,15,17-18,25H,5-6,8-12,14H2,1-3H3,(H,22,24)/b7-4-,16-13-/t15-,17+,18+,21-/m1/s1 |

Clave InChI |

ZDGSZBCCKDDREV-FQGBDBPUSA-N |

SMILES isomérico |

C[C@@H](CC[C@@H]1CCC[C@@](O1)([C@@H]2CSC(=O)N2)O)/C=C\CC/C(=C\C(=O)OC)/C |

SMILES canónico |

CC(CCC1CCCC(O1)(C2CSC(=O)N2)O)C=CCCC(=CC(=O)OC)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Latrunculin M; |

Origen del producto |

United States |

Foundational & Exploratory

Latrunculin M: A Technical Overview within the Latrunculin Family of Actin Polymerization Inhibitors

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide will provide a comprehensive overview of the latrunculin family, with a focus on the extensively studied Latrunculin A and B as representative examples. The information presented on the mechanism of action, biological effects, and experimental protocols is largely derived from studies of these two analogues and is expected to be broadly applicable to Latrunculin M, given the conserved structural features of the family.

Discovery and Origin

The discovery of the latrunculins stemmed from the observation that the brightly colored Red Sea sponge, Latrunculia magnifica, was avoided by fish.[1] Researchers noted that when the sponge was squeezed, it released a reddish fluid that caused nearby fish to flee.[1] Subsequent investigations confirmed the presence of potent toxins, which were isolated and named latrunculins after the genus of the sponge.[1] These compounds are macrolides characterized by a unique 2-thiazolidinone moiety.[3] While initially isolated from Latrunculia magnifica, there is speculation that the true producers of latrunculins may be symbiotic microorganisms residing within the sponge.[4]

Mechanism of Action: Actin Polymerization Inhibition

The primary and most well-documented biological effect of the latrunculin family is the potent inhibition of actin polymerization.[1][5] Actin is a ubiquitous protein in eukaryotic cells that exists in two forms: globular monomeric actin (G-actin) and filamentous polymeric actin (F-actin). The dynamic equilibrium between these two forms is crucial for a multitude of cellular processes, including cell motility, division, and maintenance of cell shape.[5]

Latrunculins exert their effect by binding to G-actin monomers in a 1:1 stoichiometric ratio, thereby sequestering them and preventing their incorporation into growing F-actin filaments.[1][6] This disruption of the G-actin/F-actin equilibrium leads to the net depolymerization of existing actin filaments.[7] The binding site for latrunculins on the actin monomer is located in the nucleotide-binding cleft, a critical region for polymerization.[6] X-ray crystallography studies of the latrunculin A-actin complex have revealed the specific hydrogen bonding interactions that stabilize this complex.[6][8]

The following diagram illustrates the signaling pathway of actin polymerization and the inhibitory action of latrunculins.

Caption: Actin polymerization pathway and its inhibition by latrunculins.

Quantitative Biological Data

While specific quantitative data for this compound is unavailable, the following table summarizes key biological activity parameters for the well-studied Latrunculin A and B. This data provides a benchmark for the expected potency of the latrunculin family.

| Compound | Target | Assay | Potency | Reference |

| Latrunculin A | Actin Polymerization | Pyrene-Actin Polymerization Assay | IC50: 24 nM | [3] |

| Latrunculin B | Actin Polymerization | Pyrene-Actin Polymerization Assay | IC50: 64 nM | [3] |

| Latrunculin A | HCT116 Cancer Cell Growth | MTT Assay | IC50: 4.8 µM | [9] |

| Latrunculin B | HCT116 Cancer Cell Growth | MTT Assay | IC50: 7.1 µM | [9] |

| Latrunculin B | HeLa Cell Growth | Cell Viability Assay | IC50: 1.4 µM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to study the effects of latrunculins. These protocols are based on studies of Latrunculin A and B and can be adapted for the investigation of other latrunculin analogues.

Isolation of Latrunculins from Latrunculia magnifica

This protocol outlines a general procedure for the extraction and purification of latrunculins from the sponge.

Caption: General workflow for the isolation of latrunculins.

Methodology:

-

Collection and Preparation: Collect specimens of Latrunculia magnifica and freeze-dry them. The dried sponge material is then ground into a fine powder.

-

Extraction: The powdered sponge is extracted exhaustively with a suitable organic solvent mixture, such as 1:1 methanol/dichloromethane. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing latrunculins are further purified by high-performance liquid chromatography (HPLC), typically using a reversed-phase column, to yield the pure compounds.[4]

Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay is a standard method to quantify the effect of compounds on actin polymerization in vitro.

Methodology:

-

Preparation of G-actin: Monomeric G-actin is purified from rabbit skeletal muscle acetone powder.

-

Pyrene Labeling: A portion of the G-actin is labeled with N-(1-pyrene)iodoacetamide. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.

-

Assay Setup: Unlabeled G-actin is mixed with a small percentage of pyrene-labeled G-actin in a low-salt buffer (G-buffer) to prevent spontaneous polymerization.

-

Initiation of Polymerization: Polymerization is initiated by the addition of a high-salt buffer (F-buffer) containing ATP and MgCl2.

-

Treatment: Different concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (like DMSO) are added to the reaction mixture. A vehicle control (DMSO alone) is also included.

-

Fluorescence Measurement: The increase in fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths appropriate for pyrene (e.g., ~365 nm and ~407 nm, respectively).

-

Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated from a dose-response curve.[3]

Conclusion

This compound is a constituent of the latrunculin family of marine-derived toxins, which are renowned for their potent inhibitory effects on actin polymerization. While the scientific community has extensively characterized Latrunculin A and B, providing a solid foundation for understanding the mechanism of action and biological effects of this class of compounds, specific research on this compound is conspicuously absent. The data and protocols presented in this guide, derived from studies on the more common latrunculins, offer a valuable framework for initiating research into the specific properties of this compound. Further investigation is warranted to isolate and characterize this compound, determine its specific biological activity profile, and explore its potential as a research tool or therapeutic agent. Such studies will contribute to a more complete understanding of the structure-activity relationships within this important family of natural products.

References

- 1. Latrunculin - Wikipedia [en.wikipedia.org]

- 2. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 6. researchgate.net [researchgate.net]

- 7. adipogen.com [adipogen.com]

- 8. researchgate.net [researchgate.net]

- 9. Latrunculin B, actin polymerization inhibitor (CAS 76343-94-7) | Abcam [abcam.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Latrunculin M: Structure, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latrunculin M is a marine macrolide belonging to the latrunculin family of toxins, which are potent inhibitors of actin polymerization. Isolated from marine sponges, these compounds are invaluable tools in cell biology for dissecting the roles of the actin cytoskeleton in various cellular processes. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside its biological activities in the context of the broader latrunculin family. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex macrolide with a distinctive 2-thiazolidinone moiety. Its chemical identity is well-defined, and its physical properties are comparable to other members of the latrunculin family.

Chemical Structure

The definitive chemical structure of this compound is provided by its molecular formula, IUPAC name, and various chemical identifiers.

-

Molecular Formula: C₂₁H₃₃NO₅S[1]

-

IUPAC Name: methyl (2Z,6Z,8S)-10-[(2S,6R)-6-hydroxy-6-[(4R)-2-oxo-1,3-thiazolidin-4-yl]oxan-2-yl]-3,8-dimethyldeca-2,6-dienoate[1]

-

InChI Key: InChI=1S/C21H33NO5S/c1-15(7-4-5-8-16(2)13-19(23)26-3)10-11-17-9-6-12-21(25,27-17)18-14-28-20(24)22-18/h4,7,13,15,17-18,25H,5-6,8-12,14H2,1-3H3,(H,22,24)/b7-4-,16-13-/t15-,17+,18+,21-/m1/s1[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 411.6 g/mol | [1] |

| CAS Number | 122876-49-7 | [1] |

| Appearance | White crystalline powder (inferred from Latrunculin A) | [2] |

| Solubility | Soluble in DMSO and ethanol (inferred from Latrunculins A & B) | [3] |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

Latrunculins exert their biological effects by directly interacting with monomeric globular actin (G-actin), thereby preventing its polymerization into filamentous actin (F-actin). This disruption of the actin cytoskeleton has profound effects on a multitude of cellular processes.

Mechanism of Action

Latrunculins bind to G-actin in a 1:1 stoichiometric ratio, sequestering the monomers and making them unavailable for addition to the growing ends of actin filaments.[4][5][6] The binding site is located in the nucleotide-binding cleft of the actin monomer.[4] This mode of action leads to a net depolymerization of existing F-actin structures within the cell.

Quantitative Biological Data (Latrunculin Family)

While specific quantitative data for this compound is limited in the public domain, extensive research on Latrunculins A and B provides valuable benchmarks for the family's biological potency.

| Compound | Assay | Value | Reference |

| Latrunculin A | Kd for ATP-G-actin | 0.1 µM | [7][8] |

| Kd for ADP-Pi-G-actin | 0.4 µM | [7][8] | |

| Kd for ADP-G-actin | 4.7 µM | [7][8] | |

| IC₅₀ (HCT116 cells) | Not specified, but more potent than Latrunculin B | ||

| IC₅₀ (MDA-MB-435 cells) | Not specified, but more potent than Latrunculin B | ||

| Latrunculin B | IC₅₀ (Actin polymerization, no serum) | ~60 nM | |

| IC₅₀ (Actin polymerization, with serum) | ~900 nM | ||

| IC₅₀ (HCT116 cells) | 7.1 µM | ||

| IC₅₀ (MDA-MB-435 cells) | 4.8 µM |

Signaling Pathways

The disruption of the actin cytoskeleton by latrunculins can impact various signaling pathways that regulate cell behavior. One such pathway involves the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).

References

- 1. This compound | C21H33NO5S | CID 6442448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Latrunculin - Wikipedia [en.wikipedia.org]

- 5. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 6. adipogen.com [adipogen.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Latrunculin M on Actin Dynamics

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanism by which Latrunculin M, a member of the latrunculin family of marine macrolides, disrupts actin cytoskeleton dynamics. The latrunculins are potent, cell-permeable toxins originally isolated from sponges of the genus Latrunculia and are invaluable tools in cell biology for investigating actin-dependent cellular processes.[1][2] While Latrunculin A and B are the most extensively studied members of this family, the fundamental mechanism of action is conserved across its analogues, including this compound.[1][3] This guide will detail the core mechanism, present quantitative data from studies on closely related latrunculins, provide detailed experimental protocols for assessing its activity, and visualize key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action for latrunculins is the inhibition of actin polymerization by sequestering actin monomers (G-actin).[2][4][5] This interaction is highly specific and occurs with a 1:1 stoichiometry, where one molecule of latrunculin binds to one G-actin monomer.[1][6]

Binding Site and Conformational Changes:

X-ray crystallography studies on the Latrunculin A-actin complex have revealed that the toxin binds to G-actin in a cleft between subdomains II and IV, near the nucleotide-binding site.[7][8][9] This binding event is critical as it physically obstructs the actin monomer from incorporating into a growing actin filament (F-actin).[7][10] The interaction induces a conformational change in the actin monomer, effectively "locking" the nucleotide in its binding cleft and preventing the necessary conformational flexibility required for polymerization.[7][11][12] By sequestering the available pool of G-actin, latrunculins shift the dynamic equilibrium of the cytoskeleton, leading to the net depolymerization and disassembly of existing actin filaments.[5][6] This disruption of the actin cytoskeleton has profound effects on a multitude of cellular processes, including cell motility, division, intracellular transport, and maintenance of cell shape.[2][5]

Quantitative Data on Latrunculin-Actin Interaction

The following table summarizes key quantitative data derived from studies on Latrunculin A and B, which serve as reliable proxies for the activity of this compound. These values are crucial for designing experiments and understanding the potency of the compound.

| Parameter | Compound | Value | Target/System | Reference |

| Binding Affinity (Kd) | Latrunculin A | 0.1 µM | ATP-G-Actin Monomers | [4][13] |

| Latrunculin A | 0.2 µM | G-Actin Monomers (in vitro) | [14] | |

| Latrunculin A | 0.4 µM | ADP-Pi-G-Actin Monomers | [4][13] | |

| Latrunculin A | 4.7 µM | ADP-G-Actin Monomers | [4][13] | |

| Latrunculin A | >100 µM | F-Actin Filaments | [4] | |

| Inhibitory Concentration | Latrunculin B | 40-50 nM | Half-maximal inhibition of pollen germination | [1] |

| Latrunculin B | 5-7 nM | Half-maximal inhibition of pollen tube extension | [1] | |

| Latrunculin A | 6.7 µM | IC50 for hypoxia-induced HIF-1 activation (T47D cells) | [13] | |

| Latrunculin A | 0.48 µM | IC50 for growth inhibition (MCF7 cells) | [13] |

Key Experimental Protocols

This section provides detailed methodologies for essential assays used to characterize the effects of this compound on actin dynamics and cell viability.

This assay measures the effect of a compound on the rate and extent of G-actin polymerization into F-actin in vitro. The incorporation of pyrene-labeled G-actin monomers into a filament results in a significant increase in fluorescence, which can be monitored over time.[15][16][17]

Materials:

-

Pyrene-labeled actin

-

Unlabeled actin

-

General Actin Buffer (G-Buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

-

Polymerization Buffer (10X): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

-

This compound stock solution (in DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader

Protocol:

-

Actin Preparation: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-Buffer on ice to create a working stock. A common final concentration is 10 µM with 5-10% pyrene-labeled actin. Keep on ice for at least 1 hour to ensure depolymerization.

-

Reaction Setup: In a 96-well plate, add the desired concentration of this compound or DMSO (vehicle control) to wells.

-

Initiate Polymerization: Add the actin working stock to the wells. Immediately add 1/10th the volume of 10X Polymerization Buffer to initiate the reaction. The final volume is typically 100-200 µL.

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 1-2 hours) using an excitation wavelength of ~365 nm and an emission wavelength of ~410 nm.[15][16]

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is determined by the final plateau fluorescence. Compare the curves from this compound-treated samples to the vehicle control.

This method allows for the direct visualization of changes in the F-actin cytoskeleton within cells following treatment with this compound.

Materials:

-

Cells grown on glass coverslips

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Staining Solution: Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488) and a nuclear counterstain (e.g., DAPI) in Blocking Buffer

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells cultured on coverslips with the desired concentration of this compound (and a DMSO control) for the appropriate duration (e.g., 30 minutes to 4 hours).

-

Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 for 5-10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific binding sites with 1% BSA for 30 minutes.

-

Staining: Incubate the coverslips with the staining solution (phalloidin and DAPI) for 1 hour at room temperature, protected from light. Phalloidin specifically binds to F-actin.[18]

-

Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with appropriate filter sets for the chosen fluorophores. Compare the structure of actin filaments in treated cells to control cells.

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity after exposure to this compound.[19]

Materials:

-

Cells cultured in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Plating: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control). Include wells with media only for a background control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of Solubilization Buffer to each well and mix thoroughly to dissolve the formazan crystals. An overnight incubation may be necessary for complete dissolution with some buffers.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus this compound concentration to determine the IC50 value.

Conclusion

This compound, like its well-studied counterparts Latrunculin A and B, is a powerful inhibitor of actin polymerization. Its mechanism relies on the direct binding and sequestration of G-actin monomers, which prevents their incorporation into filaments and leads to the collapse of the cellular actin cytoskeleton. The quantitative data on binding affinities and inhibitory concentrations highlight its potency and utility as a research tool. The experimental protocols provided herein offer robust methods for researchers to investigate and quantify the effects of this compound in their specific systems. A thorough understanding of this mechanism is essential for leveraging this molecule in studies of cytoskeletal dynamics, cell signaling, and for exploring its potential in drug development.

References

- 1. Latrunculin - Wikipedia [en.wikipedia.org]

- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Latrunculin alters the actin-monomer subunit interface to prevent polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Truncated Latrunculins as Actin Inhibitors Targeting Plasmodium falciparum Motility and Host-Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]

- 11. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. interchim.fr [interchim.fr]

- 15. content.abcam.com [content.abcam.com]

- 16. abcam.com [abcam.com]

- 17. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Core Differences Between Latrunculin A and Latrunculin B for Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculins are a family of marine-derived macrolides that have garnered significant attention within the scientific community for their potent and specific effects on the actin cytoskeleton.[1] Isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica), these compounds are invaluable tools for dissecting actin-dependent cellular processes and hold potential as therapeutic agents, particularly in oncology.[1][2] This guide provides a detailed technical comparison of the two most extensively studied members of this family, Latrunculin A and Latrunculin B. While other isomers such as Latrunculin M exist, a comprehensive comparison is precluded by the limited availability of public data on these variants.[3]

The primary mechanism of action for latrunculins is their ability to sequester actin monomers (G-actin) in a 1:1 stoichiometric ratio, thereby preventing their polymerization into filamentous actin (F-actin).[2][4] This disruption of actin dynamics has profound effects on a multitude of cellular functions, including cell motility, division, and maintenance of cell shape.[4]

Core Structural and Functional Differences

Latrunculin A and Latrunculin B share a common macrolide core structure featuring a unique 2-thiazolidinone moiety.[2] The key structural distinction lies in the macrolide ring, where Latrunculin A possesses a 16-membered ring, while Latrunculin B has a 14-membered ring.[3] This seemingly subtle difference in their chemical structures leads to discernible variations in their biological potency and specific cellular effects.

Data Presentation: Quantitative Comparison of Latrunculin A and B

The following tables summarize the key quantitative differences between Latrunculin A and Latrunculin B based on available experimental data.

| Parameter | Latrunculin A | Latrunculin B | Reference(s) |

| Chemical Formula | C₂₂H₃₁NO₅S | C₂₀H₂₉NO₅S | [3] |

| Molecular Weight | 421.6 g/mol | 395.51 g/mol | [5] |

| CAS Number | 76343-93-6 | 76343-94-7 | [3] |

Table 1: Physicochemical Properties

| Parameter | Latrunculin A | Latrunculin B | Reference(s) |

| Binding Affinity (Kd) for ATP-G-actin | ~0.2 µM | Not explicitly stated, but generally considered less potent | [6][7] |

| IC₅₀ for Actin Polymerization | Not explicitly stated | ~60 nM (in the absence of calf serum), ~900 nM (in the presence of calf serum) | |

| General Potency | More potent | Less potent | [3][4] |

Table 2: Biochemical Activity

| Cell Line | Latrunculin A (IC₅₀) | Latrunculin B (IC₅₀) | Reference(s) |

| MKN45 (gastric cancer) | 1.14 µM (24h), 0.76 µM (72h) | Not Available | [8] |

| NUGC-4 (gastric cancer) | 1.04 µM (24h), 0.33 µM (72h) | Not Available | [8] |

| General Observation | Generally more potent in inhibiting cell growth | Less potent than Latrunculin A | [9] |

Table 3: Cytotoxicity

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments commonly used to characterize the effects of latrunculins.

Pyrene-Actin Polymerization Assay

This assay is a standard method to monitor the kinetics of actin polymerization in vitro. It utilizes actin labeled with pyrene, a fluorescent probe whose fluorescence intensity increases significantly upon incorporation into a polymer.

Materials:

-

Lyophilized pyrene-labeled rabbit skeletal muscle actin

-

G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

-

10X Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

Latrunculin A and B stock solutions (in DMSO)

-

Fluorometer

Procedure:

-

Reconstitute Pyrene-Actin: Reconstitute pyrene-labeled actin in G-buffer to a stock concentration of 1 mg/mL. Incubate on ice for 1 hour to depolymerize actin oligomers, gently mixing every 15 minutes.

-

Prepare Monomer Solution: Centrifuge the reconstituted pyrene-actin at 100,000 x g for 30 minutes at 4°C to pellet any remaining F-actin. The supernatant contains the G-actin monomer solution. Determine the concentration spectrophotometrically.

-

Prepare Reaction Mix: In a fluorometer cuvette, prepare the reaction mixture containing G-buffer, the desired concentration of Latrunculin A or B (or DMSO for control), and the pyrene-actin monomers.

-

Initiate Polymerization: Initiate polymerization by adding 1/10th volume of 10X Polymerization Buffer.

-

Monitor Fluorescence: Immediately place the cuvette in the fluorometer and record the fluorescence intensity over time at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

Latrunculin A and B stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Latrunculin A or B for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of latrunculins.

Caption: Mechanism of Latrunculin-mediated inhibition of actin polymerization.

Caption: Workflow for the pyrene-actin polymerization assay.

Caption: Relationship between structure, binding affinity, and biological activity.

Latrunculin A and Latrunculin B are powerful biochemical tools for the study of actin dynamics. Their primary difference lies in the size of their macrolide rings, which influences their binding affinity for G-actin and, consequently, their biological potency, with Latrunculin A generally being the more potent of the two. The provided experimental protocols offer a foundation for researchers to quantitatively assess the effects of these and other actin-targeting compounds. The continued investigation into the structure-activity relationships of the latrunculin family may pave the way for the development of novel therapeutics that target the actin cytoskeleton in various disease states.

References

- 1. researchgate.net [researchgate.net]

- 2. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Latrunculin - Wikipedia [en.wikipedia.org]

- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 5. stemcell.com [stemcell.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Inhibition of actin polymerization by latrunculin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Latrunculin alters the actin-monomer subunit interface to prevent polymerization | Semantic Scholar [semanticscholar.org]

- 9. Structure-Activity Studies of Truncated Latrunculin Analogues with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Origin and Profile of Latrunculin M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latrunculin M is a member of the latrunculin family, a group of potent actin polymerization inhibitors. These macrolides are of significant interest to the scientific community due to their utility in cell biology research and their potential as therapeutic agents. This technical guide provides a comprehensive overview of the biological source of this compound, its mechanism of action, and methods for its isolation. It is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, cell biology, and drug discovery.

Biological Source of this compound

This compound, like other members of the latrunculin family, is a natural product derived from marine sponges. The primary biological sources identified for latrunculins are sponges of the genus Negombata (previously classified as Latrunculia) and Cacospongia.

Specifically, the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica) is a well-documented producer of a variety of latrunculin analogues.[1][2][3][4][5] Another significant source is the marine sponge Cacospongia mycofijiensis . While Latrunculin A and B are the most abundantly isolated and studied compounds from these sponges, this compound has also been identified as a constituent of their metabolic profile. The total synthesis of this compound was reported in 2007, confirming its structure.

These sponges produce latrunculins as a chemical defense mechanism. The toxins are stored in membrane-bound vacuoles and are released when the sponge is injured, deterring predators.[1]

Chemical Structure and Properties

This compound is a macrolide characterized by a 14-membered lactone ring fused to a tetrahydropyran ring, with a 2-thiazolidinone moiety attached. Its molecular formula is C₂₁H₃₃NO₅S and it has a molecular weight of 411.55 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₃NO₅S | PubChem |

| Molecular Weight | 411.55 g/mol | PubChem |

| Class | Macrolide, Thiazolidinone | - |

| Solubility | Soluble in DMSO and ethanol | [2] |

Mechanism of Action: Actin Polymerization Inhibition

The primary molecular target of the latrunculin family of compounds is G-actin (globular actin) , the monomeric subunit of microfilaments. Latrunculins bind to G-actin in a 1:1 stoichiometric ratio, sequestering the monomers and preventing their polymerization into F-actin (filamentous actin).[1][3][4] This disruption of the G-actin/F-actin equilibrium leads to the depolymerization of existing actin filaments and a collapse of the cellular actin cytoskeleton.[2]

This potent activity makes latrunculins invaluable tools for studying cellular processes that are dependent on a dynamic actin cytoskeleton, such as cell motility, division, and intracellular transport.

Biosynthesis of Latrunculins

The biosynthesis of latrunculins is believed to follow a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. These large, multi-enzyme complexes are responsible for the assembly of a wide range of complex natural products in microorganisms and marine invertebrates.

The macrolide core of latrunculins is likely assembled by a Type I PKS module, which iteratively adds two-carbon units from malonyl-CoA or methylmalonyl-CoA. The 2-thiazolidinone moiety is thought to be derived from the amino acid cysteine, which is incorporated by an NRPS module. The final steps would involve cyclization and tailoring reactions to yield the mature latrunculin structure.

Caption: Proposed biosynthetic pathway of this compound via a hybrid PKS-NRPS system.

Experimental Protocols: Isolation of Latrunculins

The following is a representative protocol for the isolation of latrunculins from their marine sponge source, based on established methods for Latrunculin A and B.

5.1. Extraction

-

Sponge Collection and Preparation: Collect specimens of Negombata magnifica or Cacospongia mycofijiensis and immediately freeze them at -20°C to preserve the chemical integrity of the metabolites.

-

Homogenization and Extraction: Lyophilize the frozen sponge material and then grind it into a fine powder. Extract the powdered sponge material exhaustively with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the resulting residue between n-hexane and 10% aqueous MeOH. The more polar latrunculins will preferentially partition into the aqueous methanol layer. Further partition the aqueous methanol fraction against CH₂Cl₂.

5.2. Chromatographic Purification

-

Silica Gel Chromatography: Subject the CH₂Cl₂ fraction to column chromatography on silica gel. Elute with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc) and then methanol.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing latrunculins using reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase is a gradient of acetonitrile in water.

-

Compound Identification: Monitor the fractions using thin-layer chromatography (TLC) and HPLC. Identify the fractions containing this compound by comparing their retention times with a known standard and by subsequent spectroscopic analysis (¹H-NMR, ¹³C-NMR, and HR-MS).

Caption: General experimental workflow for the isolation of this compound.

Quantitative Data

Table 2: Representative Yield and Purity of Latrunculins from Marine Sponges

| Compound | Source Organism | Yield (% of dry weight) | Purity (by HPLC) | Reference(s) |

| Latrunculin A | Negombata magnifica | ~0.35% | >95% | [1] |

| Latrunculin B | Negombata magnifica | Variable | >98% | - |

Biological Activity

The biological activity of latrunculins is typically quantified by their ability to inhibit actin polymerization or by their cytotoxic effects on cancer cell lines. While specific IC₅₀ or K_d values for this compound are not widely published, the data for Latrunculin A and B provide a strong indication of the expected potency of this class of compounds.

Table 3: Biological Activity of Representative Latrunculins

| Compound | Assay | Cell Line / System | Activity Metric (IC₅₀ / K_d) | Reference(s) |

| Latrunculin A | Actin Polymerization Inhibition | Purified G-actin | K_d ≈ 0.2 µM | - |

| Latrunculin A | Cytotoxicity | T47D (Breast Cancer) | IC₅₀ = 6.7 µM | - |

| Latrunculin B | Cytotoxicity | HCT116 (Colon Cancer) | IC₅₀ = 7.1 µM | - |

| Latrunculin B | Cytotoxicity | MDA-MB-435 (Melanoma) | IC₅₀ = 4.8 µM | - |

Conclusion

This compound, a fascinating marine natural product, holds significant potential for both basic research and therapeutic development. Its origin from marine sponges, coupled with its potent and specific mechanism of action on the actin cytoskeleton, makes it a valuable molecular probe. Further research into the sustainable production of this compound, either through aquaculture of the source sponges or through total synthesis, will be crucial for unlocking its full potential. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the promising biological activities of this unique macrolide.

References

- 1. Latrunculin - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 4. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Semisynthetic Latrunculin B Analogs: Studies of Actin Docking Support a Proposed Mechanism for Latrunculin Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Latrunculin M

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Peer-reviewed literature and technical datasheets contain limited specific information regarding the solubility and stability of Latrunculin M. The data presented here is largely extrapolated from its close and well-studied analogs, Latrunculin A and Latrunculin B. Researchers should empirically determine the precise parameters for this compound in their specific experimental contexts.

Introduction

Latrunculins are a family of potent, cell-permeable marine toxins isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica).[1] These macrolides are invaluable tools in cell biology and drug development due to their specific mechanism of action: the disruption of actin polymerization. This compound, a derivative of Latrunculin B, is a highly selective actin-macrolide conjugate that serves as a probe for the actin skeleton.[2] A thorough understanding of its solubility and stability is critical for its effective use in research and development.

Latrunculins function by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, thereby preventing its polymerization into filamentous actin (F-actin).[3][4] This disruption of the actin cytoskeleton has profound effects on a multitude of cellular processes, including cell motility, division, and intracellular transport, making latrunculins potent antiproliferative and anti-metastatic agents.[5][6]

Solubility of Latrunculins

The following data, primarily for Latrunculin A and B, can be used as a starting point for determining the solubility of this compound.

Table 1: Solubility of Latrunculin Analogs in Common Organic Solvents

| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |

| Latrunculin A | DMSO | ~25 | ~59.3 | [7][8] |

| Latrunculin A | Ethanol | Not specified | 10 | [9] |

| Latrunculin B | DMSO | 19.78 | 50 | |

| Latrunculin B | Ethanol | 19.78 | 50 |

Note on Aqueous Solubility: Latrunculins are generally poorly soluble in aqueous solutions. For biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer or cell culture medium to the final working concentration.[7] It is crucial to ensure the final concentration of the organic solvent is minimal to avoid physiological effects on the cells.

Stability of Latrunculins

The stability of latrunculins is influenced by temperature, solvent, pH, and light exposure.

Table 2: Stability and Storage Recommendations for Latrunculin Analogs

| Form | Solvent | Storage Temperature | Duration | Notes | Reference(s) |

| Lyophilized Powder | - | ≤ -20°C | 2-3 years | Store desiccated. | [10] |

| Stock Solution | DMSO or Ethanol | -20°C | ≥ 2 years | Protect from light and moisture. | [7][8][10] |

| Stock Solution | DMSO | -80°C | 6 months | For Latrunculin B. | [11] |

| Stock Solution | DMSO | -20°C | 1 month | For Latrunculin B. | [11] |

| Aqueous Solution | Buffer/Media | 4°C | ≤ 1 day | Not recommended for long-term storage. | [7] |

General Stability Considerations:

-

pH: Latrunculins are sensitive to both acidic and basic conditions.[10]

-

Freeze-Thaw Cycles: To prevent degradation, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[11]

-

Light: Protect stock solutions from light.[7]

Experimental Protocols

Protocol for Determining Solubility

This protocol is a general guideline for determining the solubility of a test compound like this compound.[12]

-

Preparation of Test Compound: Weigh approximately 1-5 mg of this compound into a clear glass vial.

-

Solvent Addition (Tier 1 - Preferred Solvents):

-

Add a small, precise volume of the primary solvent of choice (e.g., DMSO or ethanol) to achieve a high starting concentration (e.g., 20 mg/mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

-

Mechanical Agitation (if not fully dissolved):

-

If particles are present, sonicate the vial in an ultrasonic bath for 10-15 minutes, taking care to avoid excessive heating.

-

Alternatively, warm the solution to 37°C and vortex again.[11]

-

Re-inspect for solubility.

-

-

Serial Dilution (if necessary):

-

If the compound is still not fully dissolved, add an additional volume of the solvent to decrease the concentration by a factor of 2 or 10.

-

Repeat the mechanical agitation steps.

-

Continue this process until complete dissolution is achieved. The lowest concentration at which the compound fully dissolves is the determined solubility.

-

-

Solvent Addition (Tier 2 - Aqueous Buffers):

-

To determine aqueous solubility, prepare a high-concentration stock in a preferred organic solvent (e.g., 50 mM in DMSO).

-

Perform serial dilutions of this stock into the desired aqueous buffer (e.g., PBS, cell culture media).

-

Observe for any precipitation at each dilution step after a defined incubation period (e.g., 1 hour at room temperature). The highest concentration that remains clear is the approximate aqueous solubility.

-

Protocol for Preparing and Storing Stock Solutions

-

Reconstitution:

-

Bring the lyophilized this compound powder to room temperature before opening to prevent condensation.

-

Under sterile conditions, add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Aliquoting and Storage:

-

Preparation of Working Solutions:

-

Thaw a single aliquot of the stock solution immediately before use.

-

Dilute the stock solution to the final desired concentration in the appropriate pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium.

-

Mix gently but thoroughly. Use the working solution promptly.

-

Mechanism of Action and Signaling Pathways

Latrunculins exert their effects by directly interacting with the actin cytoskeleton. This interaction disrupts a multitude of downstream signaling pathways that are dependent on actin dynamics.

Caption: Mechanism of this compound action on actin polymerization and cellular processes.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for assessing the solubility and stability of this compound for use in cell-based assays.

Caption: Workflow for this compound solubility and stability assessment.

References

- 1. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. Latrunculin - Wikipedia [en.wikipedia.org]

- 4. Truncated Latrunculins as Actin Inhibitors Targeting Plasmodium falciparum Motility and Host-Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Latrunculin A (LAT-A), Actin polymerization inhibitor (CAS 76343-93-6) | Abcam [abcam.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Initial Studies on the Effects of Latrunculin M: A Technical Guide

Disclaimer: As of late 2025, publicly available research specifically detailing the initial studies on "Latrunculin M" is scarce. This guide summarizes the well-documented effects of its close analogs, Latrunculin A and Latrunculin B, which are potent actin polymerization inhibitors. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, assuming that the core mechanisms of this compound are analogous to other members of the latrunculin family.

Core Mechanism of Action

Latrunculins exert their biological effects by directly interacting with the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division.[1][2] The primary mechanism of action involves the binding of latrunculin to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio.[3][4] This binding occurs near the nucleotide-binding cleft of the actin monomer, which sterically hinders the monomer's ability to polymerize into filamentous actin (F-actin).[3][5] The sequestration of G-actin disrupts the dynamic equilibrium between G-actin and F-actin, leading to the net depolymerization of existing actin filaments.[2][4] This effect is reversible upon removal of the compound.[5]

Quantitative Data Summary

The following tables summarize quantitative data gathered from initial studies on Latrunculin A and B, providing insights into their potency and effects on cell viability.

Table 1: Inhibitory Concentrations (IC50) of Latrunculin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Carcinoma | 142 | [6] |

| H522-T1 | Lung Carcinoma | 142 | [6] |

| HT-29 | Colon Adenocarcinoma | 142 | [6] |

| U-937 | Histiocytic Lymphoma | 166 | [6] |

| MDA-MB-435 | Melanoma | 95 | [6] |

| MKN45 | Gastric Cancer | 1140 (24h) / 760 (72h) | [7] |

| NUGC-4 | Gastric Cancer | 1040 (24h) / 330 (72h) | [7] |

| MCF7 | Breast Adenocarcinoma | See original source for value | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | See original source for value | [1] |

| RD (RMS) | Rhabdomyosarcoma | 80-220 | [8] |

| Rh30 (RMS) | Rhabdomyosarcoma | 80-220 | [8] |

Table 2: Effective Concentrations of Latrunculins in Cellular Assays

| Latrunculin Variant | Cell/System | Effective Concentration | Observed Effect | Reference |

| Latrunculin A | Sea Urchin Sperm | 2.6 µM | Inhibition of acrosomal process assembly | [9] |

| Latrunculin A | Sea Urchin Eggs | 20 nM | Prevention of morphogenetic movements during gastrulation | [9] |

| Latrunculin A | Human Trabecular Meshwork | 1 µM | No significant effect on cell viability | [10] |

| Latrunculin A | Human Gastric Cancer Cells | 0.01 µM | Not cytotoxic after 24h | [7] |

| Latrunculin A | Rhabdomyosarcoma Cells | 80-220 nM | Growth inhibition | [11] |

| Latrunculin B | Rat Peritoneal Mast Cells | 40 µg/ml | 85% inhibition of secretion | [12] |

| Latrunculin B | Fibroblasts | 20 nM - 200 nM | Alteration of mechanical properties | [13] |

Experimental Protocols

Actin Polymerization Inhibition Assay (Pyrene-Labeled Actin)

This assay measures the effect of latrunculins on the rate of actin polymerization by monitoring the fluorescence of pyrene-labeled G-actin, which increases upon incorporation into F-actin.

Materials:

-

Pyrene-labeled rabbit muscle actin

-

Unlabeled rabbit muscle actin

-

G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

-

10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

-

Latrunculin stock solution (in DMSO)

-

DMSO (vehicle control)

-

Fluorometer with excitation at 365 nm and emission at 407 nm

Protocol:

-

Actin Preparation: Prepare a working solution of G-actin by mixing pyrene-labeled and unlabeled actin to the desired final concentration (e.g., 3 µM) in G-buffer. Incubate on ice for 1 hour to ensure depolymerization.

-

Reaction Setup: In a fluorometer cuvette, mix the G-actin solution with either the latrunculin compound at the desired concentration or an equivalent volume of DMSO for the control.

-

Initiate Polymerization: Start the reaction by adding 1/10th volume of 10x Polymerization Buffer. Mix quickly.

-

Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the rates of the latrunculin-treated samples to the control.[9][11][14][15][16]

Immunofluorescence Staining for Actin Cytoskeleton Visualization

This protocol allows for the visualization of the actin cytoskeleton in cells treated with latrunculins.

Materials:

-

Cells cultured on coverslips or in imaging-compatible plates

-

Latrunculin stock solution (in DMSO)

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., TRITC-phalloidin)

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of latrunculin or DMSO for the specified duration.

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Washing: Wash the cells twice with PBS.

-

Blocking: Block non-specific binding by incubating with blocking buffer for 30 minutes.

-

Staining: Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking buffer) for 30-60 minutes at room temperature in the dark.

-

Nuclear Staining: If desired, add DAPI or Hoechst to the staining solution for the last 5-10 minutes of incubation.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides with mounting medium and image using a fluorescence microscope.[17][18][19]

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by latrunculins has profound effects on various signaling pathways that regulate cell proliferation, survival, and motility.

Rho GTPase Signaling Pathway

Rho GTPases are key regulators of the actin cytoskeleton. The disruption of actin dynamics by latrunculins can interfere with the downstream effects of these signaling proteins.

Caption: Rho GTPase signaling to the actin cytoskeleton.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation and is interconnected with the actin cytoskeleton.

Caption: PI3K/Akt signaling and its link to the actin cytoskeleton.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival, and its activity can be modulated by the state of the actin cytoskeleton.[1]

Caption: MAPK/ERK signaling pathway and its modulation by the actin cytoskeleton.

Experimental Workflow: Investigating Latrunculin's Effects on Cell Migration

Caption: Workflow for a scratch wound healing assay.

Conclusion

Initial studies on Latrunculin A and B have established them as powerful tools for dissecting the roles of the actin cytoskeleton in a multitude of cellular processes. Their specific mechanism of sequestering G-actin provides a rapid and reversible means to disrupt actin polymerization. This guide provides a foundational overview of their core effects, quantitative data from early research, detailed experimental protocols, and the key signaling pathways influenced by their activity. While specific data for this compound remains to be elucidated, the information presented here offers a robust starting point for researchers and drug development professionals interested in this class of compounds. Future studies are warranted to characterize the unique properties and potential therapeutic applications of this compound.

References

- 1. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional effects of actin-binding compounds: the cytoplasm sets the tone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Latrunculin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells | PLOS One [journals.plos.org]

- 9. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 10. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Actin polymerisation assay [wwwuser.gwdguser.de]

- 12. caymanchem.com [caymanchem.com]

- 13. Effects of cytochalasin D and latrunculin B on mechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. content.abcam.com [content.abcam.com]

- 15. abcam.com [abcam.com]

- 16. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. real-research.com [real-research.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Understanding the Function of Latrunculin M: An In-depth Technical Guide

Introduction to the Latrunculin Family

The latrunculins are a group of potent, cell-permeable marine toxins originally isolated from the Red Sea sponge Latrunculia magnifica.[1] This family includes several isomers, designated as Latrunculin A, B, C, D, G, H, M, S, and T.[1] Among these, Latrunculin A and B are the most extensively studied and are widely utilized as biochemical tools in cell biology research.[1] The primary biological activity of latrunculins stems from their ability to disrupt the organization and dynamics of the actin cytoskeleton.[2][3] This property makes them invaluable for investigating the multitude of cellular processes that are dependent on a functional actin network.

Core Mechanism of Action: Inhibition of Actin Polymerization

The fundamental function of latrunculins is the inhibition of actin polymerization. This is achieved through a direct interaction with monomeric actin (G-actin).

Molecular Interaction:

-

Binding Stoichiometry: Latrunculins bind to G-actin in a 1:1 molar ratio.[1][3]

-

Binding Site: The binding occurs near the nucleotide-binding cleft of the actin monomer, a critical region for polymerization.[1] X-ray crystallography studies of the Latrunculin A-actin complex have revealed that the thiazolidinone and tetrahydropyran moieties of the latrunculin molecule are key for this interaction.[4]

-

Conformational Locking: By binding to G-actin, latrunculin sequesters the monomers, preventing their incorporation into growing actin filaments (F-actin).[4] This effectively reduces the pool of available actin monomers for polymerization. The binding of latrunculin is thought to stabilize a conformation of G-actin that is incompatible with assembly.

Consequences for Actin Dynamics:

The sequestration of G-actin by latrunculins shifts the equilibrium of the actin polymerization-depolymerization cycle towards depolymerization. This leads to a net disassembly of existing actin filaments and a potent inhibition of the formation of new filaments.[3] The disruption of the actin cytoskeleton is generally rapid and reversible upon removal of the compound.[5]

Impact on Cellular Processes

The disruption of the actin cytoskeleton by latrunculins has profound effects on a wide array of fundamental cellular processes. These include:

-

Cell Morphology and Adhesion: Cells treated with latrunculins often lose their defined shape, round up, and detach from the substrate due to the collapse of the actin filament network that maintains cell structure and supports adhesion sites.[5]

-

Cell Motility: Cell migration, which is critically dependent on the dynamic assembly and disassembly of actin filaments at the leading edge, is potently inhibited by latrunculins.[2]

-

Cytokinesis: The contractile ring, which is composed of actin and myosin and is essential for the physical separation of daughter cells during cell division, is disrupted by latrunculins, leading to a failure of cytokinesis.[3][5]

-

Intracellular Transport: The actin cytoskeleton serves as a track for the movement of organelles and vesicles. Latrunculin treatment can therefore disrupt these transport processes.[2][3]

-

Endocytosis and Exocytosis: The formation and movement of vesicles during endocytosis and exocytosis are dependent on localized actin dynamics, which are inhibited by latrunculins.[3]

-

Signal Transduction: The actin cytoskeleton can act as a scaffold for signaling molecules and can transmit mechanical signals. Disruption of this network can therefore interfere with various signaling pathways.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the well-characterized Latrunculin A and B. Data for this compound is not available.

| Compound | Target | Binding Affinity (Kd) | Reference |

| Latrunculin A | Actin Monomers (in vitro) | ~0.2 µM | [6] |

| Latrunculin A | G-actin (in vitro) | 0.19 µM | |

| Latrunculin A | ATP-actin (in vitro) | 0.1 µM | |

| Latrunculin A | ADP-Pi-actin (in vitro) | 0.4 µM | |

| Latrunculin A | ADP-actin (in vitro) | 4.7 µM |

| Compound | Cell Line/System | Effect | Effective Concentration | Reference |

| Latrunculin A | Hamster Fibroblast NIL8 | Complete cell rounding | 0.2 µg/ml | [5] |

| Latrunculin B | Hamster Fibroblast NIL8 | Similar to Latrunculin A, slightly less potent | > 0.2 µg/ml | [5] |

| Latrunculin B | Pollen Germination | Half-maximal inhibition | 40-50 nM | [1] |

| Latrunculin B | Pollen Tube Extension | Half-maximal inhibition | 5-7 nM | [1] |

Experimental Protocols

Latrunculins are typically used in cell culture experiments to probe the role of the actin cytoskeleton. Below is a generalized protocol for treating cultured cells with latrunculin.

Protocol: Treatment of Cultured Cells with Latrunculin

-

Reconstitution: Latrunculin is typically supplied as a powder or a solution in an organic solvent like DMSO or ethanol. Prepare a stock solution (e.g., 1-10 mM) in the appropriate solvent. Store the stock solution at -20°C.

-

Cell Culture: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and grow overnight.

-

Treatment: On the day of the experiment, dilute the latrunculin stock solution to the desired final concentration in pre-warmed complete culture medium. The effective concentration can range from nanomolar to low micromolar, depending on the cell type and the duration of the experiment. It is recommended to perform a dose-response curve to determine the optimal concentration for the desired effect.

-

Incubation: Remove the existing culture medium from the cells and replace it with the latrunculin-containing medium. Incubate the cells for the desired period (ranging from minutes to hours).

-

Analysis: Following incubation, the cells can be analyzed using various techniques, such as:

-

Microscopy: Phase-contrast or fluorescence microscopy (using fluorescently labeled phalloidin to stain F-actin) to observe changes in cell morphology and the actin cytoskeleton.

-

Immunofluorescence: To visualize the localization of other cytoskeletal or signaling proteins.

-

Biochemical Assays: To measure changes in cell signaling, proliferation, or other cellular functions.

-

Live-cell Imaging: To observe the dynamic effects of latrunculin on cellular processes in real-time.

-

Washout Experiments: To study the reversibility of latrunculin's effects, the latrunculin-containing medium can be removed, and the cells washed with fresh, pre-warmed medium. The recovery of the actin cytoskeleton and normal cell morphology can then be monitored over time.

Conclusion

The latrunculin family of marine macrolides, particularly Latrunculin A and B, are powerful inhibitors of actin polymerization. Their well-defined mechanism of action, which involves the sequestration of G-actin monomers, leads to the disruption of the actin cytoskeleton and allows for the detailed investigation of a vast range of actin-dependent cellular processes. While this compound is a known isomer, there is a significant gap in the scientific literature regarding its specific biological activity, potency, and any unique functional characteristics it may possess compared to its more studied counterparts. Future research is needed to elucidate the specific properties of this compound and other less-characterized members of this important family of biochemical probes.

References

- 1. Latrunculin - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 4. Semisynthetic Latrunculin Derivatives as Inhibitors of Metastatic Breast Cancer: Biological Evaluations, Preliminary Structure-Activity Relationship, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Latrunculins--novel marine macrolides that disrupt microfilament organization and affect cell growth: I. Comparison with cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Latrunculin M in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latrunculins are a group of potent, cell-permeable marine toxins, originally isolated from the Red Sea sponge Latrunculia magnifica, that are widely used as research tools to study actin dynamics.[1] Latrunculin M is a member of this family, which also includes the more extensively studied isomers Latrunculin A and Latrunculin B. These compounds disrupt the organization of the actin cytoskeleton by binding to monomeric actin (G-actin) and preventing its polymerization into filamentous actin (F-actin).[1][2] This inhibitory action makes latrunculins invaluable for investigating the role of the actin cytoskeleton in a multitude of cellular processes, including cell motility, division, and intracellular transport.[3] These application notes provide detailed protocols for the use of this compound in live-cell imaging, with the understanding that its specific activity may vary from other latrunculins, necessitating some level of optimization by the end-user. Due to the limited availability of specific quantitative data for this compound, the provided data is primarily based on studies of Latrunculin A and B.

Mechanism of Action

Latrunculins exert their effects by forming a 1:1 molar complex with G-actin, sequestering it from the pool of available monomers for filament assembly.[4] This interaction occurs near the nucleotide-binding cleft of the actin monomer.[1] By preventing the incorporation of G-actin into F-actin, latrunculins shift the equilibrium towards depolymerization, leading to a rapid and often reversible disassembly of the actin cytoskeleton.[3] This disruption of actin filaments allows researchers to probe the function of the actin cytoskeleton in various cellular events.

Applications in Live-Cell Imaging

Live-cell imaging provides a powerful platform to observe the dynamic effects of this compound on cellular processes in real-time. Key applications include:

-

Studying Actin Cytoskeleton Dynamics: Visualize the disassembly and reassembly of actin structures such as stress fibers, lamellipodia, and filopodia.

-

Investigating Cell Migration and Motility: Analyze the role of actin polymerization in cell movement, wound healing assays, and chemotaxis.

-

Analyzing Cytokinesis: Observe the impact of actin filament disruption on the formation and function of the contractile ring during cell division.

-

Probing Intracellular Transport: Examine the dependence of organelle and vesicle trafficking on the actin network.

-

Drug Discovery and Development: Screen for compounds that modulate the effects of actin-targeting agents or investigate the role of the actin cytoskeleton in disease models.

Quantitative Data Summary

The following tables summarize quantitative data from studies using Latrunculin A and B, which can serve as a starting point for experiments with this compound.

Table 1: In Vitro Activity of Latrunculins

| Compound | Target | Assay | IC50 / Kd | Reference |

| Latrunculin A | G-actin | Actin Polymerization | Kd ≈ 0.2 µM | [4] |

| Latrunculin A | ATP-actin | Monomer Binding | Kd = 0.1 µM | [5][6] |

| Latrunculin A | ADP-Pi-actin | Monomer Binding | Kd = 0.4 µM | [5][6] |

| Latrunculin A | ADP-actin | Monomer Binding | Kd = 4.7 µM | [5][6] |

| Latrunculin A | HIF-1 Activation | T47D cells | IC50 = 6.7 µM | [6] |

| Latrunculin B | Pollen Germination | - | Half-maximal inhibition: 40-50 nM | [1] |

| Latrunculin B | Pollen Tube Extension | - | Half-maximal inhibition: 5-7 nM | [1] |

Table 2: Effective Concentrations in Cellular Assays

| Compound | Cell Type | Assay | Concentration | Observed Effect | Reference |

| Latrunculin A | Various | Live-cell imaging | 0.1 - 1 µM | Detectable effects on cell morphology | [4] |

| Latrunculin A | PC-3M cells | Anti-invasive activity | 50 - 1000 nM | Potent inhibition of invasion | [6] |

| Latrunculin B | Smooth Muscle Cells | F-actin staining | 0.5 µM | Disruption of actin polymerization | [3] |

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Imaging of Actin Cytoskeleton Disruption

This protocol provides a general guideline for observing the effects of this compound on the actin cytoskeleton in live cells expressing a fluorescently tagged actin-binding protein (e.g., LifeAct-GFP) or stained with a live-cell actin probe (e.g., SiR-actin).

Materials:

-

Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy.

-

Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES).

-

This compound stock solution (e.g., 1-10 mM in DMSO).

-

Live-cell imaging system with environmental control (37°C, 5% CO2).

-

Fluorescent actin probe (e.g., LifeAct-GFP plasmid, SiR-actin).

Procedure:

-

Cell Preparation:

-

Seed cells on the imaging dish to achieve 50-70% confluency on the day of the experiment.

-

If using a fluorescent protein reporter like LifeAct-GFP, transfect the cells 24-48 hours prior to imaging.

-

If using a fluorescent dye like SiR-actin, stain the cells according to the manufacturer's protocol (typically 1-2 hours before imaging).[7]

-

-

Imaging Setup:

-

Mount the imaging dish on the microscope stage within the environmental chamber.

-

Allow the cells to equilibrate for at least 30 minutes.

-

Locate a field of view with healthy, well-spread cells expressing the actin marker.

-

-

Baseline Imaging:

-

Acquire a time-lapse series of images (e.g., one frame every 1-5 minutes) for a short period (e.g., 10-15 minutes) before adding this compound to establish a baseline of normal actin dynamics.

-

-

This compound Treatment:

-

Prepare a working solution of this compound in pre-warmed live-cell imaging medium at the desired final concentration (start with a range of 0.1 - 5 µM).

-

Carefully add the this compound solution to the imaging dish.

-

-

Post-Treatment Imaging:

-

Immediately resume time-lapse imaging to capture the dynamic changes in the actin cytoskeleton.

-

Continue imaging for the desired duration (e.g., 30-60 minutes or longer) to observe the full effect and any potential recovery.

-

-

Data Analysis:

-

Analyze the acquired images to quantify changes in cell morphology, actin filament structure, and dynamics.

-

Protocol 2: Wound Healing/Scratch Assay to Assess Cell Migration

This protocol details how to use this compound to investigate the role of actin polymerization in collective cell migration.

Materials:

-

Cells cultured to a confluent monolayer in a multi-well plate.

-

Pipette tips (e.g., p200) or a specialized scratch assay tool.

-

Live-cell imaging medium.

-

This compound stock solution.

-

Live-cell imaging system with a motorized stage for multi-point acquisition.

Procedure:

-

Create the Wound:

-

Once cells have formed a confluent monolayer, create a "scratch" or cell-free gap using a sterile pipette tip.

-

Gently wash the well with pre-warmed medium to remove dislodged cells.

-

-

Treatment:

-

Add fresh live-cell imaging medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO) to the wells.

-

-

Live-Cell Imaging:

-

Place the plate on the microscope stage.

-

Set up the microscope to acquire images of the scratch area in each well at regular intervals (e.g., every 30-60 minutes) for 12-48 hours.

-

-

Data Analysis:

-

Measure the area of the cell-free gap at each time point for both treated and control wells.

-

Calculate the rate of wound closure to determine the effect of this compound on cell migration.

-

Visualizations

Signaling Pathway

Disruption of the actin cytoskeleton by this compound impacts signaling pathways that regulate cell shape, motility, and adhesion. A key pathway involves the Rho family of small GTPases.

Caption: Signaling pathways affected by this compound-induced actin disruption.

Experimental Workflow

The following diagram illustrates a typical workflow for a live-cell imaging experiment using this compound.

Caption: Experimental workflow for live-cell imaging with this compound.

Logical Relationships

The relationship between this compound and its effect on the actin cytoskeleton can be visualized as a logical flow.

Caption: Logical flow of this compound's effect on the actin cytoskeleton.

References

- 1. Latrunculin - Wikipedia [en.wikipedia.org]

- 2. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of actin polymerization by latrunculin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Latrunculin A accelerates actin filament depolymerization in addition to sequestering actin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. synentec.com [synentec.com]

Application Notes and Protocols: Latrunculin M in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction